Boric acid-11B
Overview
Description
Boric acid-11B, also known as hydrogen borate, is a weak, monobasic Lewis acid of boron often used as an antiseptic, insecticide, flame retardant, neutron absorber, or precursor to other chemical compounds. It has numerous applications in organic synthesis, highlighting its versatility and importance in chemical reactions (Pal, 2018).
Synthesis Analysis
The synthesis of boric acid-11B involves the esterification, transesterification, and multicomponent reactions that lead to the formation of various biologically important compounds. This process showcases boric acid's efficiency as a mild, commercially available catalyst in organic synthesis (Pal, 2018).
Molecular Structure Analysis
Boric acid forms complexes with a number of bidentate O-containing ligands, indicating its ability to interact significantly with various organic structures. Studies have detailed the structures, stabilities, and NMR spectra of these complexes, providing insights into the nature of boric acid's coordination and interaction with other molecules (Tossell, 2006).
Chemical Reactions and Properties
Boric acid participates in a wide range of chemical reactions, including esterification and cross-linking reactions. It has been demonstrated to catalyze the selective esterification of alpha-hydroxycarboxylic acids efficiently, underlining its chemoselectivity and versatility in organic synthesis (Houston, Wilkinson, & Blanchfield, 2004).
Physical Properties Analysis
The study of boric acid's physical properties, such as its nuclear quadrupole resonance spectra, provides valuable information about its behavior at the atomic level, which is crucial for understanding its interactions in various chemical environments (Butler & Brown, 1981).
Chemical Properties Analysis
Boric acid's chemical properties, such as its role as a catalyst in esterification and hydroxylation reactions, underscore its importance in facilitating a broad range of chemical transformations. Its ability to catalyze reactions in a selective and efficient manner makes it a valuable tool in organic chemistry (Song & Wang, 2020).
Safety And Hazards
Future Directions
Quantitative boron-11 NMR (11B qNMR) spectroscopy has been introduced for the first time as a method to determine boric acid content in commercial biocides . This method was successfully applied to determine boric acid in five different commercial biocides in a wide range of concentrations . The absence of the matrix effect allows the application of this validated method for the determination of boric acid in other matrices of diverse composition .
properties
IUPAC Name |
trihydroxy(11B)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1+0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-IGMARMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[11B](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583693 | |
Record name | (~11~B)Boric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boric acid-11B | |
CAS RN |
13813-78-0 | |
Record name | (~11~B)Boric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [11B]orthoboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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